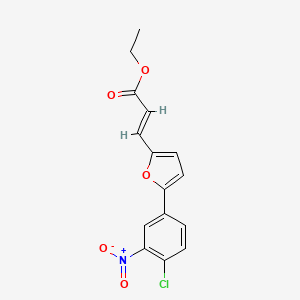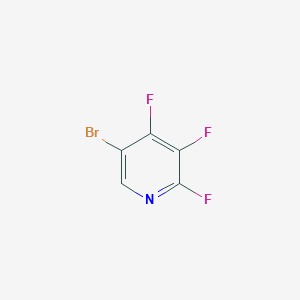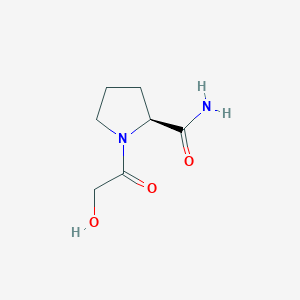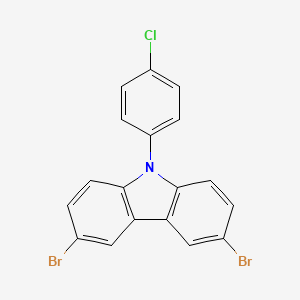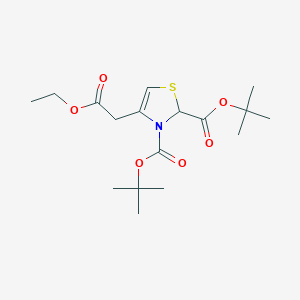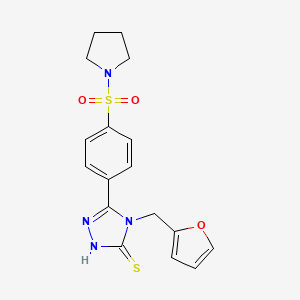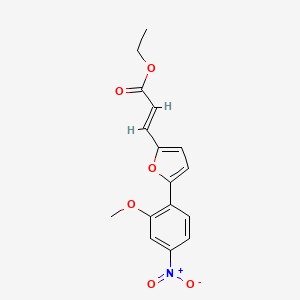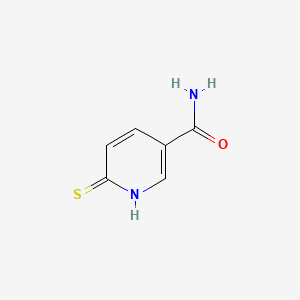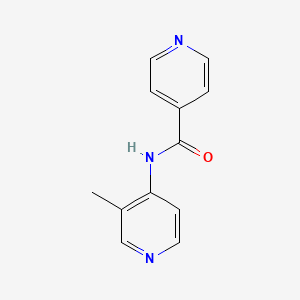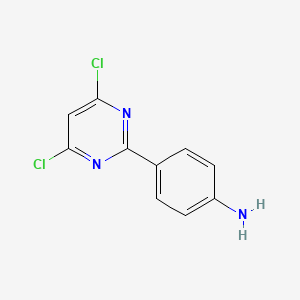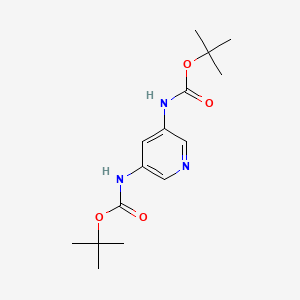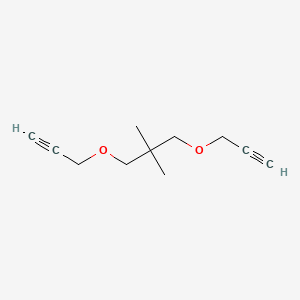
2-Fluoro-3-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylbenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzofuran typically involves the fluorination of benzofuran derivatives. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are typical reducing agents.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols, are frequently employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Fluoro-3-methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Fluorobenzofuran: Similar in structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
2-Methylbenzofuran: Lacks the fluorine atom, resulting in different pharmacological properties.
2-Fluorobenzofuran: Similar but without the methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Fluoro-3-methylbenzofuran’s unique combination of a fluorine atom and a methyl group provides distinct chemical and biological properties. This makes it a versatile compound in various research and industrial applications, offering advantages over its non-fluorinated or non-methylated counterparts .
Propriétés
Formule moléculaire |
C9H7FO |
|---|---|
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
2-fluoro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |
Clé InChI |
DIHNHDAHHLWZFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


